Adenosine-3'-5'-diphosphate Adenosine-3'-5'-diphosphate Adenosine 3',5'-bismonophosphate is an adenosine bisphosphate having two monophosphate groups at the 3'- and 5'-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an adenosine 3',5'-bismonophosphate(4-).
Adenosine 3',5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine-3'-5'-diphosphate is a natural product found in Homo sapiens and Aeromonas veronii with data available.
Adenosine 3',5'-diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 1053-73-2
VCID: VC20992638
InChI: InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.20 g/mol

Adenosine-3'-5'-diphosphate

CAS No.: 1053-73-2

Cat. No.: VC20992638

Molecular Formula: C10H15N5O10P2

Molecular Weight: 427.20 g/mol

* For research use only. Not for human or veterinary use.

Adenosine-3'-5'-diphosphate - 1053-73-2

Specification

Description Adenosine 3',5'-bismonophosphate is an adenosine bisphosphate having two monophosphate groups at the 3'- and 5'-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an adenosine 3',5'-bismonophosphate(4-).
Adenosine 3',5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine-3'-5'-diphosphate is a natural product found in Homo sapiens and Aeromonas veronii with data available.
Adenosine 3',5'-diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 1053-73-2
Molecular Formula C10H15N5O10P2
Molecular Weight 427.20 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Standard InChI InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1
Standard InChI Key WHTCPDAXWFLDIH-KQYNXXCUSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N

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